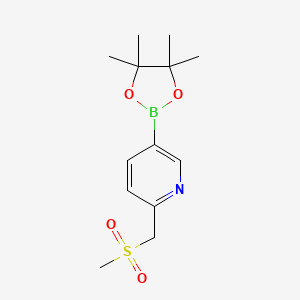

2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a methylsulfonylmethyl group and a dioxaborolan group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Methylsulfonylmethyl Group: This can be achieved by reacting the pyridine derivative with methylsulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Dioxaborolan Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: It can be used in the production of advanced materials, such as polymers and electronic components.

Wirkmechanismus

The mechanism of action of 2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would depend on the molecular targets it interacts with, such as enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-((Methylsulfonyl)methyl)pyridine: Lacks the dioxaborolan group, making it less versatile in cross-coupling reactions.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the methylsulfonylmethyl group, which reduces its reactivity in certain types of reactions.

Uniqueness

The presence of both the methylsulfonylmethyl and dioxaborolan groups in 2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it a unique and versatile compound. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications.

Biologische Aktivität

The compound 2-((Methylsulfonyl)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1421341-29-8) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

- Molecular Formula : C13H20BNO4S

- Molecular Weight : 297.18 g/mol

- IUPAC Name : this compound

- Purity : 97%

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a potential inhibitor of specific enzymatic pathways and cellular processes. Below are the key areas of focus based on current research findings:

1. Kinase Inhibition

Research indicates that compounds structurally similar to this compound can act as inhibitors of various kinases involved in critical cellular processes. For instance:

- RIP3 Kinase Inhibition : Inhibitors of RIP3 have shown promise in preventing necroptosis in cells. This suggests that similar compounds may modulate cell death pathways effectively .

2. Anti-inflammatory Effects

The compound's ability to inhibit pathways leading to inflammation has been noted in studies involving macrophage cells. By targeting specific kinases associated with inflammatory responses, it may reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α .

3. Cell Viability and Cytotoxicity

In vitro studies have demonstrated that certain derivatives can influence cell viability by modulating necroptotic pathways. The inhibition of RIP3 phosphorylation correlates with decreased cell death under inflammatory conditions .

Case Studies and Experimental Findings

Several studies have explored the biological implications of compounds related to or derived from the target compound:

Detailed Research Findings

The following sections summarize specific experimental setups and outcomes related to the biological activity of the compound.

Enzymatic Assays

Enzymatic assays were conducted to evaluate kinase inhibition:

- Methodology : Kinase assays were performed using radiometric techniques to measure the activity of RIP3 in the presence of various concentrations of the compound.

- Results : The results indicated a dose-dependent inhibition pattern with IC50 values suggesting significant potency against RIP3 kinase activity.

Cytotoxicity Assays

Cytotoxicity was assessed using standard viability assays:

- Cell Lines Used : HT-29 cells were utilized for testing.

- Observations : A marked decrease in cell viability was observed when treated with high concentrations of the compound post-necroptosis induction.

Eigenschaften

Molekularformel |

C13H20BNO4S |

|---|---|

Molekulargewicht |

297.2 g/mol |

IUPAC-Name |

2-(methylsulfonylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-6-7-11(15-8-10)9-20(5,16)17/h6-8H,9H2,1-5H3 |

InChI-Schlüssel |

PXEQIPHWJUJVRZ-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CS(=O)(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.